An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride: Core Basic Properties and Scientific Insights
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Hydrochloride: Core Basic Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride (CAS Number: 295327-22-9). As a pivotal heterocyclic scaffold, this compound, also known as a 6-azaindole derivative, has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structural resemblance to purine bases makes it a compelling candidate for interacting with a variety of biological targets. This document is structured to deliver not just data, but field-proven insights into its chemical nature, handling, and potential applications, grounded in established scientific principles.
Molecular Structure and Physicochemical Identity
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride possesses a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The hydrochloride salt form is strategically utilized to enhance the compound's solubility and stability, a common practice in drug development to improve physicochemical properties for experimental and formulation purposes.
Below is a diagram illustrating the relationship between the parent compound and its hydrochloride salt.
Caption: Conversion of the parent compound to its hydrochloride salt.
Key Physicochemical Data
A summary of the known physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers and safety data sheets, comprehensive experimental determination of all parameters is not extensively reported in peer-reviewed literature.
| Property | Value | Source/Comment |
| CAS Number | 295327-22-9 | Angene Chemical Safety Data Sheet[1] |
| Molecular Formula | C₇H₇ClN₂O | Angene Chemical Safety Data Sheet[1] |
| Molecular Weight | 170.60 g/mol | Angene Chemical Safety Data Sheet[1] |
| Physical State | Solid | Angene Chemical Safety Data Sheet[1] |
| pKa | Not experimentally determined. Expected to have a weakly acidic proton on the pyrrole nitrogen and a basic pyridine nitrogen, which is protonated in the hydrochloride salt. | General chemical principles |
| Solubility | Data not quantitatively available. The hydrochloride form is favored for its enhanced solubility in aqueous solutions compared to the free base.[2] | MySkinRecipes[3] |
| Stability | Stable under recommended storage conditions (room temperature, dry area). | Angene Chemical Safety Data Sheet[1] |
Synthesis and Characterization: A Methodological Approach
General Synthetic Workflow
The synthesis would likely involve the construction of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core followed by salt formation.
Caption: A plausible synthetic pathway to the target compound.
Experimental Protocol: Hydrochloride Salt Formation
This protocol is a generalized procedure based on common laboratory practices for the formation of hydrochloride salts of nitrogen-containing heterocyclic compounds.
Objective: To convert the free base, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, to its hydrochloride salt.
Materials:
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1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (free base)
-
Anhydrous diethyl ether or methanol
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Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or anhydrous HCl gas)
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Stirring apparatus
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Filtration apparatus (e.g., Büchner funnel)
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Drying apparatus (e.g., vacuum oven)
Procedure:
-
Dissolution: Dissolve the 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol, in a clean, dry flask.
-
Acidification: While stirring the solution, slowly add a stoichiometric amount of the hydrochloric acid solution. If using anhydrous HCl gas, bubble it through the solution. The pyridine nitrogen of the pyrrolopyridinone is basic and will react with the acid.
-
Precipitation: The hydrochloride salt is generally less soluble in organic solvents than the free base and should precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess acid.
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Drying: Dry the resulting white to off-white solid under vacuum to obtain the final 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride.
Self-Validation: The successful formation of the salt can be confirmed by a notable change in physical properties, such as melting point and solubility, compared to the free base. Further characterization by the methods outlined below is essential for definitive confirmation.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as the methylene protons of the pyrrolone ring. Protonation of the pyridine nitrogen may lead to a downfield shift of the adjacent proton signals. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a characteristic C=O stretching frequency for the lactam carbonyl group. N-H stretching bands for the pyrrole and the protonated pyridine nitrogen are also expected. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the cation (the protonated parent molecule). The observed mass should correspond to the molecular formula C₇H₇N₂O⁺. |
| Elemental Analysis | Elemental analysis for C, H, N, and Cl should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₇ClN₂O. |
Biological and Pharmacological Context
The pyrrolopyridine scaffold, often referred to as azaindole, is a "privileged structure" in medicinal chemistry.[4] This is due to its ability to mimic the purine core of ATP, allowing it to interact with the ATP-binding sites of various enzymes, particularly kinases.[4][5]
Potential as Kinase Inhibitors
Derivatives of the broader 6-azaindole class have been extensively investigated as inhibitors of a range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5][6] The pyrrolopyridinone core can serve as a scaffold for the development of selective kinase inhibitors.[5]
Caption: Competitive inhibition of kinase activity by a pyrrolopyridinone derivative.
Broader Pharmacological Potential
Beyond kinase inhibition, pyrrolopyridine derivatives have shown a wide spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties.[7] The specific pharmacological profile of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride has not been extensively reported, but its structural features suggest it is a valuable starting point for the development of novel therapeutic agents.
Handling, Storage, and Safety
As with any chemical compound in a research setting, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the substance.
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Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature.[1]
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Safety: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound of significant interest for drug discovery and development. While comprehensive experimental data on its basic properties are still emerging, its identity as a stable, more soluble hydrochloride salt of a privileged 6-azaindole scaffold makes it a valuable building block. The insights provided in this guide, from its fundamental physicochemical properties and logical synthesis to its potential as a kinase inhibitor, are intended to equip researchers with the foundational knowledge necessary for its effective use in the laboratory. Further investigation into its specific biological activities and a more detailed exploration of its physicochemical parameters will undoubtedly open new avenues for its application in medicinal chemistry.
References
- Angene Chemical. (2024, November 19). Safety Data Sheet for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride.
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (n.d.). PubMed. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Azaindole Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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The Biological and Physical Properties of the Azaindoles. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
- INDOFINE Chemical Company, Inc. (2016, March 31). Certificate of Analysis for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride.
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Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria. (2021, October 26). ACS Infectious Diseases. Retrieved from [Link]
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS for CAS: 295327-22-9.
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1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. (n.d.). LookChem. Retrieved from [Link]
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Pyrrolopyridazine MEK inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Development of a Series of Pyrrolopyridone MAT2A Inhibitors. (2024, March 28). PubMed. Retrieved from [Link]
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Some biologically active azaindoles. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. (2019, May 9). PubMed. Retrieved from [Link]
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1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved from [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015, March). ResearchGate. Retrieved from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved from [Link]
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